molecular formula C7H3BrFN B1333829 3-Bromo-5-fluorobenzonitrile CAS No. 179898-34-1

3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829
CAS No.: 179898-34-1
M. Wt: 200.01 g/mol
InChI Key: IADLVSLZPQYXIF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and fluorination of benzonitrile derivatives. For instance, this compound can be prepared by reacting 3-bromo-5-fluorobenzyl alcohol with thionyl chloride, followed by treatment with a base to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 3-bromo-5-fluoroaniline.

    Oxidation: Formation of 3-bromo-5-fluorobenzoic acid.

Scientific Research Applications

3-Bromo-5-fluorobenzonitrile is utilized in numerous scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 4-Bromo-3-fluorobenzonitrile

Comparison: 3-Bromo-5-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADLVSLZPQYXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382585
Record name 3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-34-1
Record name 3-Bromo-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179898-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above oxime (3.76 g, 17.24 mmol) and copper (II) acetate (370 mg) were dissolved in acetonitrile (100 cm3) under nitrogen and heated under reflux. After 5 h, the mixture was evaporated, the residue taken into EtOAc, washed with sulfuric acid (1N), water, brine, dried (MgSO4) and evaporated to give 3-fluoro-5-bromobenzonitrile (3.08 g, 15.39 mmol, 89%) which was used without further purification.
Name
oxime
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar was charged with 1,3-dibromo-5-fluorobenzene (7.70 g, 30.3 mmol), DMF (45 mL), pyridine (4.9 mL), and copper (I) cyanide (2.72 g, 30.3 mmol) under nitrogen. A reflux condenser was attached to the flask. The green, cloudy mixture was stirred at reflux for 3 h. Once lower Rf impurities were observed, the reaction was allowed to cool to room temperature. The reaction was quenched with 30 mL of ether, and a precipitate formed in the dark solution. The precipitate was gravity-filtered though Celite. The filtrate was rinsed three times with ether (100 mL/50 g bromide). The isolated solution was added to a separatory funnel. The organic layer was washed with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL), followed by saturated ammonium chloride solution (2×30 mL) and saturated sodium bicarbonate (30 mL). The aqueous layers were extracted with ether (3×40 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The product was purified by flash column chromatography to yield 3-bromo-5-fluorobenzonitrile (2.10 g, 35%). 1H NMR (400 MHz, CDCl3): δ 7.62 (s, 1 H), 7.54-7.50 (m, 1 H), 7.35-7.32 (m, 1 H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 3-Bromo-5-fluorobenzonitrile revealed by spectroscopic analysis?

A1: this compound's structure has been investigated using FTIR and FT-Raman spectroscopy. [] These analyses provided insights into the molecule's vibrational modes, which were further corroborated by theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels of theory. [] This combined approach allowed for a detailed understanding of the compound's vibrational characteristics and confirmed its structural features.

Q2: How is computational chemistry being utilized in research involving this compound?

A2: Computational methods play a crucial role in understanding the properties of this compound. DFT calculations have been employed to predict its molecular geometry, vibrational frequencies, and infrared and Raman intensities. [] This information helps researchers interpret experimental spectroscopic data and gain a deeper understanding of the compound's behavior at a molecular level. Additionally, computational studies explored the compound's HOMO-LUMO energy gap and its relationship to electronic transitions observed in UV-Vis spectroscopy. []

Q3: Can you describe an efficient synthetic route for this compound, particularly highlighting its use as a precursor?

A3: An efficient five-step synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, utilizing this compound as a key starting material, has been reported. [, ] The synthesis features a Sonogashira coupling reaction between this compound and a specifically designed thiazole derivative. This approach offers a significantly improved yield compared to previous methods and is particularly valuable given the product's role as a precursor for the PET radioligand [18F]SP203. [, ]

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